4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
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Overview
Description
4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a furo[2,3-d]pyrimidine core with a 2,3-dimethylphenoxy group at the 4-position and a phenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2,3-dimethylphenol with 2-chloro-6-phenylfuro[2,3-d]pyrimidine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound is used as a tool to probe biological pathways and investigate cellular processes.
Industrial Applications: It may be utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
4-Phenylfuro[2,3-d]pyrimidine: Lacks the 2,3-dimethylphenoxy group, which may result in different biological activities and properties.
6-Phenylfuro[2,3-d]pyrimidine: Similar core structure but without the 2,3-dimethylphenoxy group, leading to variations in reactivity and applications.
4-(2-Methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine: Contains a 2-methylphenoxy group instead of the 2,3-dimethylphenoxy group, which may affect its chemical and biological properties.
Uniqueness
4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine is unique due to the presence of both the 2,3-dimethylphenoxy and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(2,3-dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-13-7-6-10-17(14(13)2)23-19-16-11-18(15-8-4-3-5-9-15)24-20(16)22-12-21-19/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJSWRJJVXCMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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